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Compound of Interest

Compound Name: 9alpha-Bromobudesonide
CAS No.: 313474-59-8
Cat. No.: B124932

Get Quote

Part 1: Strategic Context & Chemical Identity

9

-Bromobudesonide is a critical process-related impurity found in the manufacturing of
Budesonide. It arises primarily during the chemical reconstruction of the 11

-hydroxyl group from
precursors. In regulatory contexts (EP/USP), it is identified as Impurity J.[1]
e Chemical Name: 16

,17-[(1RS)-Butylidenebis(oxy)]-9

-bromo-11

,21-dihydroxypregna-1,4-diene-3,20-dione[2][3][4]

« CAS Number: 313474-59-8[2][3][5][6]
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e Molecular Formula:

[2][3][4][6]

e Molecular Weight: 509.43 g/mol [3][4][6]

o Regulatory Status: Listed in European Pharmacopoeia (EP) as a specified impurity.

The "Bromohydrin™ Route Origin

While many corticosteroids derive their 11

-hydroxyl group via microbiological fermentation, chemical synthesis routes often utilize 9,11-
Anhydro Budesonide (Impurity H) as a pivotal intermediate. The transformation of this

alkene into the 11
-alcohol involves a two-step sequence:

e Bromohydrin Formation: Electrophilic addition of HOBr (generated in situ) to form 9
-Bromobudesonide.

» Reductive Debromination: Removal of the 9
-bromine to yield Budesonide.

Impurity J represents the isolated intermediate from Step 1 or the result of incomplete reduction
in Step 2.

Part 2: Synthesis Pathway & Mechanism

The synthesis of 9

-Bromobudesonide relies on the stereoselective addition of hypobromous acid (HOBr) across
the 9(11) double bond.

Mechanistic Insight[7][8][9]

» Electrophilic Attack: The bromonium ion (
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) approaches the steroid nucleus from the less sterically hindered
-face, forming a cyclic bromonium ion at C9-C11.
» Nucleophilic Opening: Water attacks the bridge from the
-face at C11 (trans-diaxial opening), resulting in the 9
-bromo-11
-hydroxy configuration.

e Regioselectivity: The reaction is highly regioselective due to the rigid steroid backbone,
ensuring the 11

-hydroxyl group necessary for glucocorticoid activity.

Pathway Visualization
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Caption: The chemical genesis of Impurity J from the 9,11-anhydro precursor and its role as an
intermediate in Budesonide synthesis.

Part 3: Experimental Protocol (Reference Standard
Synthesis)

This protocol describes the targeted synthesis of 9
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-Bromobudesonide for use as a qualitative/quantitative reference standard.

Materials Required[3][6][7][9][10][11]

e Precursor: 9,11-Anhydro Budesonide (Impurity H) [CAS: 313474-58-7].[3]
e Brominating Agent: N-Bromosuccinimide (NBS) or N-Bromoacetamide (NBA).
o Catalyst: Perchloric acid (70%

) or Sulfuric acid (
).

e Solvent: Dioxane/Water or Acetone/Water system.

Step-by-Step Methodology
1. Preparation of the Reaction Matrix

Dissolve 1.0 eq (e.g., 5.0 g) of 9,11-Anhydro Budesonide in 50 mL of Dioxane. Ensure
complete dissolution under inert atmosphere (

) at room temperature.

¢ Note: Dioxane is preferred for its solubility profile, but Acetone is a viable, less toxic
alternative.

2. Activation and Bromination

Cool the solution to 10-15°C. Add 1.2 eqg of N-Bromosuccinimide (NBS). While stirring, add 5
mL of 10% aqueous Perchloric Acid dropwise over 10 minutes.

 Critical Control: The temperature must be controlled to prevent side reactions (e.g., oxidation
of the C21 alcohol). The acid catalyzes the generation of

species.

3. Reaction Monitoring

Maintain stirring at 15°C for 1-2 hours. Monitor reaction progress via TLC (Mobile phase:
DCM/Methanol 95:5) or HPLC.[3][7]
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» Endpoint: Disappearance of the less polar

starting material and appearance of the more polar bromohydrin spot.

4. Quenching and Isolation

Once complete, slowly pour the reaction mixture into 500 mL of ice-cold water containing 1%
Sodium Metabisulfite (

)

» Function: Metabisulfite neutralizes excess hypobromite/bromine species, preventing
oxidative degradation during workup.

« Stir for 30 minutes. The product will precipitate as a white to off-white solid.

5. Purification

Filter the precipitate and wash extensively with water to remove acid and succinimide
byproducts.

o Recrystallization: Dissolve the crude solid in minimal hot Methanol or Acetone/Hexane. Cool
slowly to 4°C to crystallize.

 Yield Expectation: 75-85%.

Part 4: Analytical Profiling & Characterization

To validate the synthesized material as Impurity J, the following spectral characteristics must be
confirmed.

Mass Spectrometry (LC-MS)

* lonization: ESI (+)
e Molecular lon: Observe

and
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 |Isotope Pattern: A distinct 1:1 doublet for the molecular ion (e.g., m/z 509 and 511) confirms
the presence of a single bromine atom.

Nuclear Magnetic Resonance ( -NMR)
The introduction of the 9

-Br and 11

-OH induces specific shifts compared to Budesonide and the Anhydro precursor.

Chemical Shift (
Proton Position Multiplicity Diagnostic Note

» PpmM)

Downfield shift due to
H-11 ~4.2-45 Multiplet geminal -OH and
proximity to 9-Br.

Characteristic of

H-4 ~6.02 Singlet 3_ketone

(unchanged).

H-1, H-2 ~6.2-7.3 Doublets diene system
(unchanged).

Shifted due to
C18-CH3 ~0.9-1.1 Singlet conformational

change at ring C.

] Butylidene acetal
Acetal H ~45-48 Triplet
proton (unchanged).

Stability & Storage

e Sensitivity: 9

-Bromobudesonide is sensitive to light (photolytic debromination) and basic conditions
(epoxide formation).
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Storage: Store at -20°C in amber vials under Argon.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Technical Guide: Synthesis and Profiling of 9 -
Bromobudesonide (Impurity J)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b124932/docs#technical-guide-synthesis-and-
profiling-of-9-bromobudesonide-impurity-j]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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